1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one
Description
Properties
IUPAC Name |
1-[4-(2,2-difluoroethoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRPIHDZKJGNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and 2,2-difluoroethanol.
Reaction Conditions: The hydroxyl group of 4-hydroxyacetophenone is first converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with 2,2-difluoroethanol to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity for specific targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section provides a comparative analysis of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one with its structural analogs, focusing on substituent effects, synthetic routes, and biological activities.
Substituted Propan-1-one Derivatives with Alkoxy/Haloalkoxy Groups
Key Observations :
- Electronic Effects : The 2,2-difluoroethoxy group in the target compound increases electron-withdrawing character compared to ethoxy or methoxy groups, influencing reactivity in coupling reactions (e.g., C–H activation) .
- Lipophilicity: Fluorinated substituents like 2,2-difluoroethoxy improve membrane permeability, making the compound more suitable for CNS-targeted drugs compared to non-fluorinated analogs .
Propan-1-one Derivatives with Sulfur-Containing Substituents
Comparison with Target Compound :
- Pharmacological Profiles : While the target compound lacks sulfur-based substituents, methylsulfonyl groups in analogs like those in enhance COX-2 selectivity due to strong hydrogen-bonding interactions with the enzyme’s active site.
Halogenated Propan-1-one Derivatives
Key Differences :
- Reactivity : Halogens (Cl, Br) enable Suzuki-Miyaura couplings, whereas the difluoroethoxy group in the target compound is less reactive in such transformations but offers steric bulk for regioselective modifications .
Crystallographic Data
- While crystallographic data for the target compound is unavailable, analogs like 1-(4-(dimethylamino)phenyl)-2,3-bis(diphenylphosphoryl)propan-1-one exhibit planar ketone moieties and intramolecular hydrogen bonding, which may be relevant for predicting the target’s conformation .
Biological Activity
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one, also known by its CAS number 1178045-63-0, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on the compound's biological effects, particularly in the context of its anticancer properties, cytotoxicity, and other pharmacological activities.
- Molecular Formula : C11H12F2O2
- Molecular Weight : 214.21 g/mol
- CAS Number : 1178045-63-0
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to this compound in exhibiting cytotoxic effects against various cancer cell lines. For instance, compounds based on the chalcone structure have demonstrated significant activity against breast cancer cells (MCF-7). Research indicates that modifications in the chemical structure can enhance these effects.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Tamoxifen | MCF-7 | ~0.5 | |
| 3-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | MCF-7 | TBD |
Note: TBD = To Be Determined
The above table illustrates the cytotoxic effects of various compounds on MCF-7 cells, with ongoing research aimed at determining specific IC50 values for this compound.
The mechanisms by which these compounds exert their anticancer effects often involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cancer cell proliferation.
- Modulation of signaling pathways associated with cell survival and death.
For example, compounds with chalcone structures have been noted for their ability to induce apoptosis through various pathways, including the activation of caspases and alteration in mitochondrial membrane potential .
Case Studies
Several case studies have focused on the synthesis and evaluation of derivatives related to this compound. These studies typically assess:
- Synthesis : The chemical pathways used to create derivatives.
- Biological Evaluation : Testing against different cancer cell lines to ascertain efficacy.
One such study synthesized a series of β-aryl ketones and evaluated their cytotoxicity against MCF-7 cells using the MTT assay. The results indicated that structural modifications significantly influenced biological activity, with some derivatives showing enhanced cytotoxicity compared to established drugs like Tamoxifen .
Q & A
Q. Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | 2,2-Difluoroethanol, K₂CO₃, DMF, 12h, 80°C | 65–75 | |
| Acylation | Propanoyl chloride, AlCl₃, CH₂Cl₂, 0°C→RT | 70–80 |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns. For example, the difluoroethoxy group shows characteristic splitting in ¹⁹F NMR (δ ≈ -120 ppm for CF₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₁F₂O₂: calc. 222.07) .
- X-ray Crystallography : Resolves crystal packing and bond angles, crucial for structure-activity studies .
Basic: What safety protocols are recommended for handling fluorinated aryl ketones?
Q. Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Fluorinated compounds may release HF upon decomposition; neutralize spills with calcium carbonate .
- Waste disposal must comply with halogenated organic waste guidelines .
Advanced: How does the electron-withdrawing nature of fluorine influence reactivity in subsequent reactions?
Methodological Answer :
The difluoroethoxy group decreases electron density on the aryl ring, directing electrophilic substitution to meta positions. This impacts derivatization (e.g., nitration or halogenation). Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Advanced: How to resolve discrepancies between experimental and computational NMR chemical shifts?
Methodological Answer :
Fluorine’s electronegativity induces deshielding in adjacent protons. For example, if experimental ¹H NMR shows unexpected downfield shifts for aromatic protons, compare with density functional theory (DFT)-calculated shifts. Solvent effects (e.g., DMSO vs. CDCl₃) must also be modeled .
Q. Methodological Answer :
- In Silico Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or antioxidant capacity via DPPH radical scavenging .
Advanced: How to validate computational predictions of reaction pathways?
Methodological Answer :
Combine quantum mechanical calculations (e.g., Gibbs free energy barriers in Gaussian) with kinetic experiments. For example, compare predicted activation energy for a fluorinated intermediate’s formation with experimental Arrhenius plots .
Basic: What analytical standards ensure purity for pharmacological studies?
Q. Methodological Answer :
- HPLC : Use a C18 column (MeCN:H₂O = 70:30) with UV detection at 254 nm. Purity >98% is required for in vivo studies .
- Melting Point : Compare with literature values (e.g., 92–94°C for analogous compounds) .
Advanced: How to address regioselectivity challenges in difluoroethoxy substitution?
Methodological Answer :
Competing para/meta substitution can occur. Use directing groups (e.g., –NO₂) to control regiochemistry, then reduce post-substitution. Monitor via LC-MS to isolate desired isomers .
Advanced: What insights do crystal structures provide for material science applications?
Methodological Answer :
X-ray structures reveal intermolecular interactions (e.g., C–F···H hydrogen bonds) that influence thermal stability. For example, chalcone derivatives with fluorinated groups exhibit enhanced melting points (∼200°C) due to dense packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
